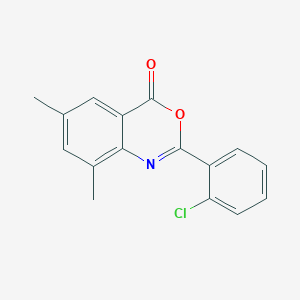

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the family of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Effects

3-(2-chlorophenyl)propionic acid: exhibits anti-inflammatory and analgesic properties. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. By reducing inflammation and pain, it could serve as an alternative to traditional NSAIDs .

Herbicidal Activity

The compound’s benzoxazinone scaffold contributes to its herbicidal effects. It interferes with plant growth by inhibiting key enzymes involved in biosynthetic pathways. Researchers investigate its use as a natural herbicide or as a lead compound for developing new herbicides .

Antimicrobial Properties

Studies have explored the antimicrobial potential of 3-(2-chlorophenyl)propionic acid against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting cell membranes or interfering with essential metabolic processes. Further research aims to optimize its efficacy and safety .

Anticancer Activity

The compound’s unique structure has drawn attention in cancer research. It may inhibit tumor growth by affecting cell cycle progression, inducing apoptosis, or modulating signaling pathways. Scientists investigate its potential as an adjunct therapy or chemopreventive agent .

Photophysical Applications

The benzoxazinone moiety exhibits interesting photophysical properties, including fluorescence. Researchers explore its use in sensors, imaging agents, and optoelectronic devices. By fine-tuning its structure, it could find applications in fluorescence-based assays or as a fluorescent probe .

Synthetic Intermediates

3-(2-chlorophenyl)propionic acid: serves as a valuable synthetic intermediate. Chemists utilize it to create more complex molecules through functional group transformations. Its versatility allows for diverse applications in organic synthesis .

Wirkmechanismus

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability.

Mode of Action

As a VGSC blocker, 2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one likely interacts with its targets by selectively blocking the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . This inhibition can reduce the excitability of neurons, potentially leading to therapeutic effects in conditions characterized by neuronal hyperexcitability.

Pharmacokinetics

Structurally similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine . The elimination half-life is around 50-60 hours .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPHSMHLAJDVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)

![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)

![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)

![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)

![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)